molecular formula C12H14ClNO2 B1523140 4-[4-(Chloromethyl)benzoyl]morpholine CAS No. 896871-84-4

4-[4-(Chloromethyl)benzoyl]morpholine

Cat. No.: B1523140
CAS No.: 896871-84-4
M. Wt: 239.7 g/mol
InChI Key: JBSJBFLZETVSQI-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)benzoyl]morpholine is an organic compound with the molecular formula C12H14ClNO2. It is characterized by a morpholine ring attached to a benzoyl group, which is further substituted with a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)benzoyl]morpholine typically involves the reaction of morpholine with 4-(chloromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)benzoyl]morpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Chloromethyl)benzoyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)benzoyl]morpholine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The benzoyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Bromomethyl)benzoyl]morpholine
  • 4-[4-(Methoxymethyl)benzoyl]morpholine
  • 4-[4-(Hydroxymethyl)benzoyl]morpholine

Uniqueness

4-[4-(Chloromethyl)benzoyl]morpholine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chlorine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJBFLZETVSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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